![molecular formula C16H19ClN2O2 B3033012 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone CAS No. 69895-75-6](/img/structure/B3033012.png)
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone
Overview
Description
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is a chemical compound with the molecular formula C16H19ClN2O2 and a molecular weight of 306.79 g/mol . It is not intended for human or veterinary use, but rather for research purposes.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone are not detailed in the available resources, related compounds have been used in various reactions. For example, 2-Chloro-N,N-diethylethylamine hydrochloride has been used as an alkylating reagent for the synthesis of various compounds .Scientific Research Applications
- Notably, the copper (II) complex of this compound (designated as Complex 4) demonstrated the broadest spectrum of antimicrobial activity. Additionally, the compound itself (L) exhibited potent antibacterial effects against S. aureus, surpassing the reference drug ciprofloxacin .
- Upon excitation at their respective maximum absorption wavelengths (λmax), these compounds exhibit Stokes shifts of approximately 280 nm. This fluorescence behavior makes them interesting for applications in imaging and sensing .
- The dominant redox-active naphthoquinone moiety contributes to their electrochemical properties. Cyclic voltammetry studies confirmed their electroactivity .
- Understanding their stability is crucial for potential applications in materials science and catalysis .
- The multifunctional ligand precursor L, with its pendant 2-chloro-3-amino-1,4-naphthoquinone groups, holds promise for further exploration in drug development and bioinorganic chemistry .
Antimicrobial Activity
Fluorescence Properties
Electrochemical Behavior
Thermal Stability
Biological Applications
Materials Science and Optoelectronics
Safety And Hazards
While specific safety and hazard information for 2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone is not available, related compounds such as 2-Diethylaminoethylchloride hydrochloride are known to be fatal if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage .
properties
IUPAC Name |
2-chloro-3-[2-(diethylamino)ethylamino]naphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-19(4-2)10-9-18-14-13(17)15(20)11-7-5-6-8-12(11)16(14)21/h5-8,18H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOCFUFHFVZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310200 | |
Record name | JS-1323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-((2-(diethylamino)ethyl)amino)naphthoquinone | |
CAS RN |
69895-75-6 | |
Record name | NSC222704 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | JS-1323 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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